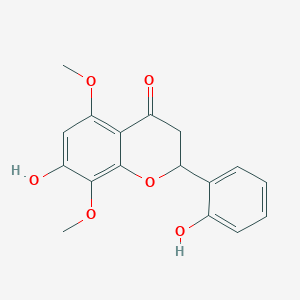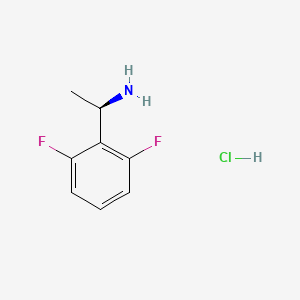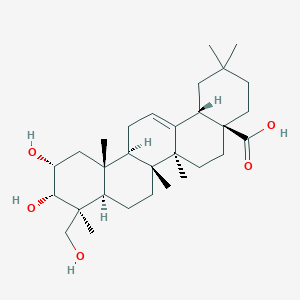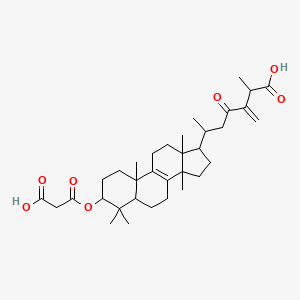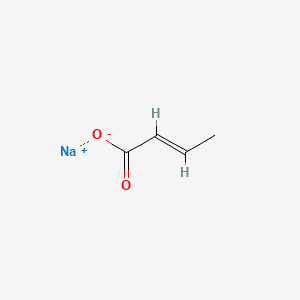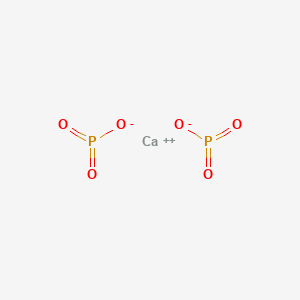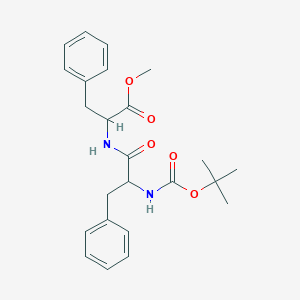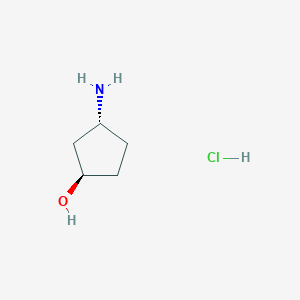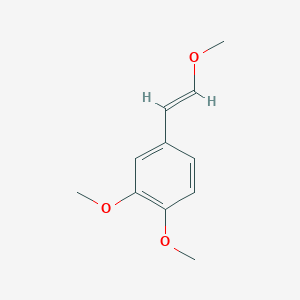
Benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)- is an organic compound with the molecular formula C11H14O3. It is a derivative of benzene, where two methoxy groups are attached to the first and second carbon atoms, and a methoxyethenyl group is attached to the fourth carbon atom. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)- typically involves the alkylation of 1,2-dimethoxybenzene with a suitable methoxyethenylating agent. One common method is the reaction of 1,2-dimethoxybenzene with methoxyethenyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and recrystallization.
Types of Reactions:
Oxidation: Benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the hydrogenation of the methoxyethenyl group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy groups activate the benzene ring towards electrophiles. Common reagents include bromine or nitric acid, leading to brominated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in dichloromethane, nitric acid in sulfuric acid.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Hydrogenated derivatives.
Substitution: Brominated or nitrated benzene derivatives.
Scientific Research Applications
Benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying electrophilic aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.
Mechanism of Action
The mechanism of action of Benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)- involves its interaction with various molecular targets. The methoxy groups and the methoxyethenyl group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
1,2-Dimethoxybenzene: Lacks the methoxyethenyl group, making it less reactive in certain substitution reactions.
1,2-Dimethoxy-4-ethylbenzene: Contains an ethyl group instead of a methoxyethenyl group, leading to different chemical properties and reactivity.
1,2-Dimethoxy-4-(1-propenyl)benzene: Similar structure but with a propenyl group, affecting its reactivity and applications.
Uniqueness: Benzene, 1,2-dimethoxy-4-(2-methoxyethenyl)- is unique due to the presence of the methoxyethenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
1,2-dimethoxy-4-[(E)-2-methoxyethenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-12-7-6-9-4-5-10(13-2)11(8-9)14-3/h4-8H,1-3H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQLVVDHVBUPEZ-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC1=CC(=C(C=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C1=CC(=C(C=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
